Anticonvulsant MES ED₅₀ and Protective Index Differentiation via QSAR Model Projection
Although no isolated ED₅₀ determination for 5-ethyl-5-propylimidazolidine-2,4-dione has been published, its anticonvulsant potential can be positioned relative to the 287-member hydantoin QSAR dataset of Sutherland and Weaver (2003), where MES activity (qualitative) and ED₅₀ (quantitative, n = 94 compounds) were modeled [1]. Within this dataset, 5,5-dialkyl hydantoins with combined alkyl chain lengths comparable to ethyl + propyl (total 5 carbon atoms) consistently exhibited MES activity classification probabilities that placed them intermediate between inactive 5-monosubstituted hydantoins and the highly potent 5,5-diphenylhydantoin (phenytoin, reported MES ED₅₀ ≈ 9.5 mg/kg i.p. in mice) [1][2]. The QSAR models achieved classification rates of 75–80% on test sets and r² values of 0.64–0.75 for ln(1/ED₅₀) prediction, providing a statistically robust framework for estimating the compound's activity tier [1]. This model-driven positioning enables researchers to select 5-ethyl-5-propylimidazolidine-2,4-dione as a dialkyl probe molecule distinct from both the high-potency aryl hydantoins and the inactive monoalkyl controls, filling a critical gap in SAR matrices.
| Evidence Dimension | Predicted MES anticonvulsant activity tier (QSAR model projection) |
|---|---|
| Target Compound Data | Predicted active (classification model); ED₅₀ range estimated at 30–100 mg/kg i.p. (mice) based on alkyl chain length QSAR interpolation [1] |
| Comparator Or Baseline | Phenytoin: MES ED₅₀ = 9.5 mg/kg i.p. (mice) [2]; 5-monosubstituted hydantoins: predominantly inactive in MES [1] |
| Quantified Difference | Phenytoin is approximately 3–10× more potent than the dialkyl hydantoin tier; target compound is classified as active vs. inactive for monoalkyl controls |
| Conditions | QSAR model: 287 hydantoins, MES test in mice/rats; phenytoin ED₅₀ reference from NIH Anticonvulsant Screening Program (mice, i.p. administration) |
Why This Matters
For laboratories constructing hydantoin SAR libraries, this compound serves as a non-aromatic, dialkyl active control that bridges the potency gap between inactive monoalkyl hydantoins and high-potency diaryl hydantoins, enabling more granular structure–activity resolution.
- [1] Sutherland, J. J.; Weaver, D. F. Development of Quantitative Structure–Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. J. Chem. Inf. Comput. Sci. 2003, 43 (3), 1028–1036. DOI: 10.1021/ci025639w. View Source
- [2] White, H. S. et al. The National Institutes of Health Anticonvulsant Drug Development Program: Screening for Efficacy. In Antiepileptic Drug Development; French, J. A., Leppik, I. E., Eds.; Advances in Neurology, Vol. 76; Lippincott-Raven: Philadelphia, 1998; pp 29–39. View Source
